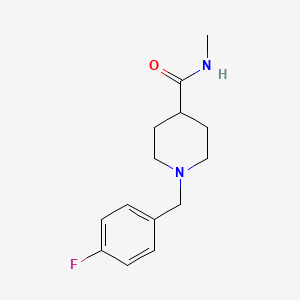![molecular formula C16H15Cl2NO5S2 B5985024 4-({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine](/img/structure/B5985024.png)
4-({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is an organic compound that belongs to the class of sulfonylmorpholine derivatives. This compound is synthesized by a specific method and has various applications in scientific research.
作用机制
The mechanism of action of 4-({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine involves the inhibition of protein kinase activity. This compound selectively binds to the ATP-binding site of the kinase, which prevents the kinase from phosphorylating its target proteins. This results in the disruption of cellular signaling pathways that are regulated by the kinase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine are dependent on the specific protein kinase that is inhibited by this compound. In general, the inhibition of protein kinase activity can result in the disruption of various cellular processes, including cell proliferation, differentiation, and survival. This compound has been found to have antitumor activity in various cancer cell lines, which suggests that it may have potential as a cancer therapeutic agent.
实验室实验的优点和局限性
The advantages of using 4-({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine in lab experiments include its high selectivity for a specific protein kinase, its ability to selectively inhibit kinase activity, and its potential as a cancer therapeutic agent. However, there are also limitations to using this compound in lab experiments. For example, its synthesis is a multi-step process that requires the use of various chemical reagents, which can be costly and time-consuming. Additionally, the inhibition of a specific protein kinase may have unintended effects on other cellular processes, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the research on 4-({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine. One direction is to investigate its potential as a cancer therapeutic agent in animal models and clinical trials. Another direction is to explore its use as a chemical probe to study the function of other protein kinases in cellular signaling pathways. Additionally, the development of more efficient and cost-effective synthesis methods for this compound could facilitate its use in scientific research.
合成方法
The synthesis of 4-({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine is a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 3-aminophenylsulfonamide in the presence of a base. This reaction results in the formation of 3-[(3,4-dichlorophenyl)sulfonyl]phenylsulfonamide. In the second step, this compound is reacted with morpholine in the presence of a base and a solvent. This reaction results in the formation of 4-({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine.
科学研究应用
4-({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine has various scientific research applications. It is used as a chemical probe to investigate the role of protein kinases in cellular signaling pathways. It has been found to selectively inhibit the activity of a specific protein kinase, which makes it a valuable tool for studying the function of this kinase in various biological processes. This compound has also been used in the development of new drugs for the treatment of cancer and other diseases.
属性
IUPAC Name |
4-[3-(3,4-dichlorophenyl)sulfonylphenyl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO5S2/c17-15-5-4-13(11-16(15)18)25(20,21)12-2-1-3-14(10-12)26(22,23)19-6-8-24-9-7-19/h1-5,10-11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYTZCIMKRORMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5984948.png)
![2-(1,3-benzodioxol-5-ylcarbonyl)-7-(cyclobutylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5984954.png)
![N-(3,5-dichlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5984955.png)
![N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5984963.png)
![N-1,3-benzodioxol-5-yl-2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5984971.png)
![1-[3-(2-ethylphenoxy)propyl]piperidine oxalate](/img/structure/B5984980.png)

![1-[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B5984994.png)

![1-benzyl-4-{[5-(3-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B5985008.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B5985039.png)
![N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}-2,2-dimethylpropanamide](/img/structure/B5985044.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-(1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5985052.png)
